![molecular formula C15H9ClN2O3S2 B5719380 5-({5-[(4-CHLOROPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B5719380.png)
5-({5-[(4-CHLOROPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
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Overview
Description
5-({5-[(4-CHLOROPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a furan ring, and a diazinane-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({5-[(4-CHLOROPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Esterification: Starting with 4-chlorobenzoic acid, esterification with methanol produces methyl 4-chlorobenzoate.
Hydrazination: The ester is then converted to hydrazine derivative through reaction with hydrazine hydrate.
Cyclization: The hydrazine derivative undergoes cyclization to form the thiadiazole ring.
Sulfonylation: The thiadiazole intermediate is then sulfonylated to introduce the sulfonamide group.
Furan Ring Formation: The furan ring is introduced through a series of reactions involving furfural derivatives.
Final Assembly: The final compound is assembled through a series of condensation reactions, leading to the formation of the diazinane-dione structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-({5-[(4-CHLOROPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms or other functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups onto the chlorophenyl ring.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for antiviral and antibacterial agents.
Materials Science: Its ability to form stable complexes with metals could be useful in the development of new materials with specific electronic or catalytic properties.
Biological Research: The compound’s interactions with biological molecules can be studied to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-({5-[(4-CHLOROPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Shares the chlorophenyl and thiadiazole moieties but lacks the furan and diazinane-dione structures.
5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: Similar furan and chlorophenyl groups but different overall structure.
Uniqueness
The uniqueness of 5-({5-[(4-CHLOROPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity not found in other similar compounds.
Biological Activity
The compound 5-({5-[(4-Chlorophenyl)Sulfanylfuran-2-Yl}Methylidene)-2-Sulfanylidene-1,3-Diazinan-4,6-Dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of the compound is C13H10ClN2O2S3, characterized by its unique arrangement of functional groups including chlorophenyl and sulfur moieties. The synthesis typically involves multiple steps, including the formation of the furan ring and subsequent functionalization through various chemical reactions.
Synthetic Route Overview:
- Formation of Furan Derivative: The reaction of 4-chlorothiophenol with furan derivatives.
- Methylidene Formation: Condensation reactions to introduce the methylidene group.
- Cyclization: Formation of the diazinane ring structure.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial, antiviral, and anticancer agent.
Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth by targeting specific enzymes involved in folate synthesis.
Case Study:
A study on related sulfonamide compounds demonstrated that certain derivatives inhibited the growth of Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
Compound | MIC (µg/mL) | Activity |
---|---|---|
Compound A | 20 | Moderate |
Compound B | 15 | Strong |
Compound C | 30 | Weak |
Antiviral Activity
The antiviral potential of this compound was evaluated against various viruses, including the tobacco mosaic virus (TMV). In a bioassay involving several synthesized derivatives, some compounds displayed up to 50% inhibition against TMV at a concentration of 500 µg/mL .
Bioassay Results:
Compound | Concentration (mg/mL) | Inhibition Rate (%) |
---|---|---|
7a | 0.5 | 38.42 |
7b | 0.5 | 42.00 |
Ningnanmycin | 0.5 | 54.51 |
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in tumor cells. The mechanism appears to involve the inhibition of specific signaling pathways critical for cell survival and proliferation.
The proposed mechanism of action involves:
- Enzyme Inhibition: The compound likely interacts with enzymes critical for microbial metabolism or viral replication.
- Cellular Pathway Modulation: It may alter signaling pathways associated with inflammation and cell growth.
Properties
IUPAC Name |
5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O3S2/c16-8-1-4-10(5-2-8)23-12-6-3-9(21-12)7-11-13(19)17-15(22)18-14(11)20/h1-7H,(H2,17,18,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEIAMDHOYATLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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